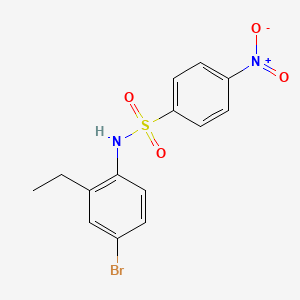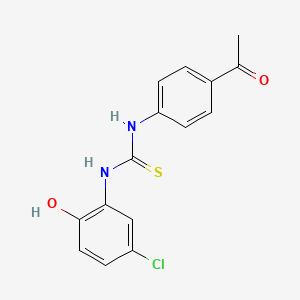![molecular formula C15H16Cl2N2O3 B4830168 2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE](/img/structure/B4830168.png)
2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE
Overview
Description
2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE is an organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and an isoxazolyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a base such as triethylamine or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are common in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while substitution can produce various substituted phenoxy derivatives .
Scientific Research Applications
2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE involves its interaction with specific molecular targets. In plants, it acts as a synthetic auxin, disrupting normal growth processes and leading to uncontrolled growth and eventual plant death. This is achieved through its binding to auxin receptors, triggering a cascade of events that result in the overproduction of growth hormones .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
Mecoprop (MCPP): Another herbicide with a similar mode of action.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture and its structural similarity.
Uniqueness
2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE stands out due to its combined dichlorophenoxy and isoxazolyl groups, which provide unique chemical properties and a broader range of applications compared to its counterparts .
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3/c1-15(2,3)12-7-13(19-22-12)18-14(20)8-21-11-5-4-9(16)6-10(11)17/h4-7H,8H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBHTBSPASAOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4830098.png)
![N-(4-butylphenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4830105.png)
![5-(4-bromobenzylidene)-3-[(dimethylamino)methylene]-2,4-pyrrolidinedione](/img/structure/B4830109.png)
![ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4830123.png)

![2-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4830135.png)

![3-(4-methylphenyl)-6-(2-thienylmethylene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4830158.png)

![3-bromo-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4830161.png)
![2-{[5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B4830176.png)
![N~2~-(5-BROMO-8-QUINOLYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4830182.png)
![ethyl 3-(4-methoxyphenyl)-2-{[(4-methylphenyl)amino]carbonyl}acrylate](/img/structure/B4830188.png)
